molecular formula C₂₆H₃₄D₄N₂O₅ B1150820 (1S)-Perindopril-d4 Benzyl Ester

(1S)-Perindopril-d4 Benzyl Ester

Cat. No.: B1150820
M. Wt: 462.61
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-Perindopril-d4 Benzyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₃₄D₄N₂O₅ and its molecular weight is 462.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₆H₃₄D₄N₂O₅

Molecular Weight

462.61

Synonyms

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester-d4; 

Origin of Product

United States

Advanced Analytical Applications of 1s Perindopril D4 Benzyl Ester

Fundamental Role as a Stable Isotope-Labeled Internal Standard

In quantitative analysis, particularly in complex matrices like biological fluids, achieving precision and accuracy is a significant challenge. Stable isotope-labeled compounds, such as (1S)-Perindopril-d4 Benzyl (B1604629) Ester, are considered the gold standard for internal standards in mass spectrometry-based assays. aptochem.comscispace.com This is because their physical and chemical properties are nearly identical to the analyte of interest, but they are distinguishable by their mass-to-charge ratio (m/z).

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the quantity of a substance in a sample. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched compound, the "spike" or internal standard, to a sample containing the analyte of unknown concentration. epa.govosti.gov

The process begins by adding a precisely measured quantity of (1S)-Perindopril-d4 Benzyl Ester to the sample. osti.gov This mixture is then homogenized to ensure that the internal standard and the native analyte are in equilibrium. epa.gov Following sample preparation (e.g., extraction, purification), the sample is analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. youtube.com Since the amount of the added internal standard is known, the initial concentration of the analyte in the sample can be calculated with high precision from this measured ratio. osti.gov A key advantage of this method is that it relies on the measurement of isotope ratios rather than absolute signal intensities, which minimizes errors arising from sample loss during preparation or fluctuations in instrument response. youtube.com

Application in Quantitative Analytical Method Development using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for quantifying drugs and their metabolites in biological matrices. nih.govnih.gov The development of robust LC-MS/MS methods heavily relies on the use of appropriate internal standards. This compound is specifically designed for this purpose in the analysis of perindopril (B612348) and its related compounds.

In a typical LC-MS/MS method for perindopril quantification, this compound would be added to plasma or other biological samples at the beginning of the sample preparation process. nih.govpharmaciyajournal.ru During the LC separation, the deuterated standard co-elutes with the unlabeled perindopril, meaning they have virtually the same retention time. aptochem.com This is a crucial characteristic, as it ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process, including any potential matrix effects during ionization. myadlm.org

Once in the mass spectrometer, the compounds are ionized and selected in the first quadrupole based on their specific m/z values. They are then fragmented, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides high specificity. nih.gov The use of a stable isotope-labeled internal standard like this compound allows for the creation of a reliable calibration curve and the accurate quantification of perindopril, even at very low concentrations. mdpi.com

Table 1: Example Mass Transitions for Perindopril and its Deuterated Standard in LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Perindopril369.5172.2
Perindoprilat (B1679611)341.2172.2
This compound373.5176.2

Note: The exact m/z values can vary slightly depending on the ionization mode and instrument calibration. The data presented is illustrative.

Enhancing Analytical Precision and Accuracy in Mass Spectrometry

The primary function of an internal standard is to correct for variability throughout the analytical workflow. scioninstruments.com this compound, as an ideal stable isotope-labeled internal standard, significantly enhances the precision and accuracy of mass spectrometric analyses in several ways: clearsynth.com

Correction for Sample Preparation Variability : Losses can occur during extraction, evaporation, and reconstitution steps. Since the deuterated standard behaves identically to the analyte, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The ratio of their signals remains constant, thus ensuring an accurate final concentration measurement. aptochem.com

Compensation for Matrix Effects : Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. myadlm.orgscioninstruments.com Because the deuterated standard co-elutes and has the same chemical properties, it is affected by the matrix in the same way as the analyte. This allows the internal standard to effectively normalize the signal, correcting for these matrix-induced variations. clearsynth.com

Correction for Instrumental Variability : Minor fluctuations in injection volume or instrument sensitivity over time can affect the signal intensity. scioninstruments.com As both the analyte and the internal standard are affected simultaneously, the ratio of their signals remains stable, leading to more precise and reproducible results. scispace.com

Method Validation Parameters Utilizing Deuterated Standards

Method validation is a crucial process in analytical chemistry to ensure that a method is suitable for its intended purpose. nih.govnih.gov The use of deuterated standards like this compound is instrumental in validating key performance characteristics of an analytical method. clearsynth.com

Assessment of Analytical Selectivity and Specificity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. ut.eeyoutube.com Specificity is the ultimate degree of selectivity, implying that no other substance interferes with the measurement. ut.ee

A deuterated internal standard is invaluable for assessing selectivity. During method development, blank matrix samples (samples without the analyte or internal standard) from multiple sources are analyzed to check for interferences at the retention time and m/z of the analyte and the internal standard. Subsequently, the matrix is spiked with the analyte and the deuterated internal standard. Because this compound has a different m/z from the unlabeled analyte, the mass spectrometer can easily distinguish between them, even if they are not perfectly separated chromatographically. This allows the analyst to confirm that the signal being measured for the analyte is unique and not a composite signal that includes interfering compounds.

Evaluation of Method Robustness and Stability

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.govut.ee This provides an indication of its reliability during normal usage. To test robustness, parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied. youtube.com The presence of a stable isotope-labeled internal standard like this compound is critical during these tests. It ensures that any observed changes in the results are due to the intentional parameter variations and not to random error or sample preparation inconsistencies, thereby providing a true measure of the method's robustness. ut.ee

Stability of the analyte in the biological matrix must also be evaluated under different storage and handling conditions. nih.gov This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures. In these studies, the concentration of the analyte in quality control samples is measured after exposure to these conditions. The use of this compound, added just before analysis, helps to ensure that the measurements are accurate and that any degradation of the analyte is precisely quantified.

Table 2: Parameters Evaluated During Method Validation Using a Deuterated Standard

Validation ParameterPurposeRole of this compound
Selectivity/Specificity To ensure the method measures only the intended analyte without interference.Distinguishes analyte signal from potential interferences by mass, confirming peak identity and purity.
Accuracy To determine the closeness of the measured value to the true value.Corrects for systematic errors from sample preparation and matrix effects, enabling accurate quantification.
Precision To assess the degree of scatter between a series of measurements.Minimizes the impact of random variations in sample handling and instrument response, improving reproducibility.
Robustness To evaluate the method's reliability with minor changes in operating conditions.Provides a stable reference to ensure that observed variability is due to method changes, not random error.
Stability To assess analyte stability under various conditions (freeze-thaw, storage).Ensures accurate quantification of the remaining analyte after storage, compensating for analytical variability.

Calibration Curve Construction and Range Determination

In quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), establishing a reliable calibration curve is fundamental to ensuring accurate results. This compound is employed as an internal standard (IS) to correct for variations in sample preparation and instrument response. wuxiapptec.com

A calibration curve is constructed by preparing a series of calibration standards containing known concentrations of the non-labeled analyte (e.g., Perindopril or its impurities) and a constant concentration of the internal standard, this compound. nih.gov The instrument response is measured for both the analyte and the IS. A curve is generated by plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration. nih.gov

The range of the calibration curve is determined by the lowest and highest concentrations that can be measured with acceptable linearity, accuracy, and precision. For the analysis of Perindopril in various matrices, validated methods have demonstrated linearity over specific concentration ranges. nih.govnih.gov The use of a deuterated internal standard like this compound is crucial for achieving the high precision and accuracy required. clearsynth.com

Table 1: Typical Validation Parameters for LC-MS/MS Calibration Curves This table represents typical data found in validated analytical methods for similar compounds, illustrating the role of an internal standard.

ParameterTypical Value/RangeSignificance
Linearity (r²) > 0.99Indicates a strong correlation between the concentration and the instrument response ratio.
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov
Upper Limit of Quantification (ULOQ) 100 - 500 ng/mLThe highest concentration that can be reliably quantified without saturation effects. nih.govnih.gov
Precision (%RSD) < 15%Demonstrates the reproducibility of the measurement when repeated. nih.gov
Accuracy (%Bias) Within ±15%Shows how close the measured value is to the true value. nih.gov

Quality Control Applications in Pharmaceutical Chemical Production

Analytical Method Validation for Active Pharmaceutical Ingredient (API) Production

Analytical method validation is a mandatory requirement in the pharmaceutical industry to ensure that a chosen analytical procedure is suitable for its intended purpose. When validating a method for the analysis of Perindopril API, this compound serves as an invaluable tool. synzeal.com As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative LC-MS assays. wuxiapptec.com

Its use helps validate key analytical performance parameters:

Accuracy: By adding a known quantity of the IS to samples and quality control standards, it is possible to correct for analyte loss during sample extraction and variability in instrument response, thus providing a more accurate measurement of the API concentration. clearsynth.com

Precision: The IS compensates for random variations in the analytical process, leading to improved precision (repeatability and intermediate precision). researchgate.net

Specificity: The use of MS detection allows for the specific monitoring of the mass transitions for both the analyte and the deuterated standard, ensuring that signal interference from other components in the matrix is minimized. nih.gov

Robustness: The stability of the IS across minor variations in chromatographic conditions or sample matrix helps to demonstrate the robustness of the analytical method. clearsynth.com

Impurity Profiling and Quantification in Perindopril Production

During the synthesis of Perindopril, various related substances and potential impurities can be formed. Regulatory authorities require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product. This compound is listed by chemical suppliers alongside known Perindopril impurities, indicating its role in these analytical procedures. pharmaffiliates.com

In impurity profiling, this deuterated compound is used as an internal standard in sensitive analytical techniques like LC-MS/MS. This approach, known as isotope dilution mass spectrometry, allows for the accurate quantification of impurities even when they are present at very low levels. It is particularly useful when a certified reference standard for a specific impurity is not available, as the relative response factor between the impurity and the structurally similar internal standard can be reliably used for quantification.

Establishment of Reference Standards and Traceability Protocols

This compound is synthesized and sold as a chemical reference substance. iaea.orgwho.int In pharmaceutical quality control, these are categorized as primary or secondary standards. A primary standard is a highly characterized material of high purity, often obtained from a pharmacopoeial body (e.g., USP, EP). A secondary standard, or working standard, is established by demonstrating its purity and identity in relation to the primary standard. who.int

A well-characterized batch of this compound can be established as a working reference standard. This involves:

Characterization: Confirming its structure and assessing its purity using a battery of analytical tests.

Calibration: Using it as an internal standard in an assay to quantify a primary standard of Perindopril or a related impurity.

Documentation: Creating a Certificate of Analysis (CoA) that documents its identity, purity, and traceability to the primary standard. researchgate.net

This protocol ensures that analytical measurements performed during routine production are traceable to an official pharmacopoeial standard, which is a key requirement of Good Manufacturing Practice (GMP).

Investigative Analytical Techniques Employing Deuterated Analogs

Exploration of Deuterium (B1214612) Isotope Effects in Chromatographic Separations

When a deuterated compound and its non-deuterated (protiated) analog are analyzed by chromatography, a slight difference in their retention times is often observed. This phenomenon is known as the deuterium isotope effect. nih.gov In reversed-phase liquid chromatography (RP-LC), deuterated compounds typically elute slightly earlier than their protiated counterparts. researchgate.net

This effect arises because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in the molecule's polarity and van der Waals interactions with the chromatographic stationary phase. nih.gov While this effect is usually small, it can be significant in high-resolution chromatographic systems.

For this compound, this means it will likely have a slightly different retention time than the non-deuterated Perindopril Benzyl Ester. Analytical chemists must be aware of this potential separation when developing methods. However, this slight separation is also advantageous, as it helps to prevent isobaric interference between the internal standard and the analyte, further increasing the reliability of mass spectrometric detection.

Advanced Spectroscopic Characterization (e.g., NMR, MS) for Deuterated Compounds

The introduction of deuterium atoms into (1S)-Perindopril Benzyl Ester leads to predictable and informative changes in its NMR and MS spectra compared to its non-deuterated counterpart. These differences are key to its characterization and utility as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For deuterated compounds like this compound, both ¹H (proton) and ¹³C NMR are utilized, often in conjunction with ²H (deuterium) NMR.

¹H NMR Analysis

In the ¹H NMR spectrum of this compound, the primary and most telling observation is the disappearance of the proton signals corresponding to the positions where deuterium atoms have been substituted. Based on the nomenclature "-d4", the four deuterium atoms are located on the alanyl side chain. Specifically, the methyl group and the adjacent methine proton of the alanine (B10760859) moiety are deuterated. This results in the absence of the doublet for the methyl group and the quartet for the methine proton that would be present in the spectrum of the non-deuterated compound. The remaining proton signals of the perindopril benzyl ester backbone would remain, albeit with potential minor shifts due to isotopic effects.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In the case of this compound, the carbon atoms directly bonded to deuterium will exhibit a characteristic change in their signals. The typical sharp singlet seen for a carbon in a ¹H-decoupled spectrum will be replaced by a multiplet due to the carbon-deuterium (C-D) coupling. The multiplicity of this signal is determined by the spin of the deuterium nucleus (I=1) and follows the 2nI+1 rule, where 'n' is the number of deuterium atoms. For a CD group, this would result in a triplet, and for a CD₃ group, a septet. Furthermore, these signals will be significantly attenuated in intensity and may be shifted slightly upfield compared to their non-deuterated counterparts.

Signal Type Expected Chemical Shift (ppm) of Non-deuterated Analog Expected Observation for this compound
Alanyl-CH₃~18Signal absent in ¹H NMR. In ¹³C NMR, the signal will be a septet and shifted slightly upfield.
Alanyl-CH~50Signal absent in ¹H NMR. In ¹³C NMR, the signal will be a triplet and shifted slightly upfield.
Benzyl CH₂5.2Singlet, 2H
Ethoxy CH₂3.85Quartet, 2H
Octahydroindole CH4.3Multiplet
Ester Carbonyl172.1No significant change.
Amide Carbonyl170.9No significant change.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of a compound. For this compound, MS serves to verify the incorporation of the four deuterium atoms.

The molecular weight of non-deuterated Perindopril Benzyl Ester is 458.6 g/mol . alentris.org With the substitution of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 462.61 g/mol . scbt.comclearsynth.com This increase of four mass units in the molecular ion peak ([M+H]⁺) is a definitive confirmation of successful deuteration.

The fragmentation pattern in the mass spectrum will also reflect the presence of the deuterium label. Fragments containing the deuterated alanyl moiety will exhibit a corresponding mass shift. For example, a key fragmentation of Perindopril involves the loss of the ethyl ester group and parts of the side chain. The major fragment ions for the deuterated compound would be observed at m/z values shifted by +4 compared to the non-deuterated analog, providing further evidence for the location of the isotopic label. A common fragmentation pathway for Perindopril involves the formation of a fragment at m/z 172. researchgate.net In the deuterated analog, a corresponding fragment containing the d4-alanyl group would be expected at m/z 176.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ion (m/z)
Perindopril Benzyl EsterC₂₆H₃₈N₂O₅458.6172
This compoundC₂₆H₃₄D₄N₂O₅462.61176

This detailed spectroscopic analysis is crucial for ensuring the identity, purity, and isotopic enrichment of this compound, thereby validating its suitability for use in sensitive analytical applications such as pharmacokinetic studies and as an internal standard in quantitative bioanalysis.

Isotopic Effects and Mechanistic Chemical Studies Involving Deuterated Perindopril Analogs

Theoretical Framework of Deuterium (B1214612) Isotope Effects in Organic Reaction Mechanisms

The deuterium isotope effect is a phenomenon observed when a hydrogen atom (H) in a reactant molecule is replaced by a deuterium atom (D), leading to a change in the reaction rate. fiveable.mefiveable.me This effect stems from the fundamental difference in mass between the two isotopes. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.org

This energy difference manifests as a kinetic isotope effect (KIE), defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

Primary Kinetic Isotope Effect (KIE): A primary KIE is observed when the C-H bond being broken is directly involved in the rate-determining step of the reaction. pharmacy180.com In such cases, the kH/kD ratio is typically significant, usually ranging from 2 to 8. pharmacy180.com A large KIE value provides strong evidence that the cleavage of that specific C-H bond is central to the reaction's slowest step. fiveable.me

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted hydrogen is not directly broken in the rate-determining step but is located at or near the reaction center. pharmacy180.com These effects are generally smaller, with kH/kD values close to 1 (typically 1 to 1.5). pharmacy180.com They arise from changes in the vibrational environment of the C-H/C-D bond as the reaction progresses from reactant to transition state and can provide information about changes in hybridization or steric environment at the reaction center.

The magnitude of the KIE is a powerful diagnostic tool for elucidating the structure of the transition state, which is the high-energy, transient species that exists as reactants are converted into products. fiveable.me

Application in Chemical Reaction Mechanism Elucidation

Deuterated analogs like (1S)-Perindopril-d4 Benzyl (B1604629) Ester are instrumental in unraveling the step-by-step pathways of chemical reactions.

The hydrolysis of esters is a fundamental reaction in organic chemistry and is relevant to the synthesis of perindopril (B612348), where the benzyl ester group is cleaved to yield the active carboxylic acid. google.comepo.org The mechanism of ester hydrolysis can be studied using KIEs. For instance, the hydrolysis can proceed through different pathways, and isotopic labeling can help distinguish between them. libretexts.orgyoutube.com

In the base-promoted hydrolysis of an ester, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org If a C-H bond is broken in the rate-determining step of a reaction involving an ester, a primary KIE would be expected. Studies on the hydrolysis of other esters have shown large KIEs, which indicate that the transition state is nearly tetrahedral. nih.gov

Table 1: Illustrative Kinetic Isotope Effects (KIE) in Ester Hydrolysis

Reaction Step Type of KIE Expected kH/kD Value Mechanistic Implication
C-H bond cleavage at α-carbon in rate-determining step Primary > 2.0 Indicates carbanion formation or enolization is rate-limiting.
Change in hybridization at α-carbon (sp3 to sp2) Secondary 1.0 - 1.3 Consistent with formation of a tetrahedral intermediate.

This table is illustrative and provides expected values based on established principles of kinetic isotope effects.

By synthesizing (1S)-Perindopril-d4 Benzyl Ester and comparing its hydrolysis rate to its non-deuterated counterpart, chemists can probe the transition state of this critical deprotection step. The specific placement of deuterium in the d4-labeled compound can help determine the involvement of specific C-H bonds in the reaction mechanism.

Isotopic labeling is a definitive method for tracing the path of atoms and functional groups through a reaction sequence. In the synthesis of perindopril, impurities can arise from side reactions. google.com Using this compound as a starting material allows for the precise tracking of the deuterated portion of the molecule. By analyzing the isotopic composition of intermediates and final products using techniques like mass spectrometry or NMR spectroscopy, chemists can identify the origin of impurities and understand the side reactions that lead to their formation. This knowledge is crucial for optimizing reaction conditions to improve the yield and purity of the final active pharmaceutical ingredient.

Studies on Chemical Stability and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute. Deuteration can influence a molecule's stability and its degradation profile. digitellinc.com

Pharmaceutical compounds are subjected to stress testing (e.g., exposure to heat, light, humidity, and oxidizing agents) to identify potential degradation products and elucidate the pathways by which they form. The enhanced strength of the C-D bond compared to the C-H bond can lead to greater stability against certain degradation mechanisms. dtic.mildtic.mil

For example, if a degradation pathway involves the cleavage of a C-H bond at one of the deuterated positions in this compound, the rate of this degradation pathway would be slower compared to the non-deuterated molecule. This isotope effect can be used to confirm the mechanism of degradation. If a particular degradation product is formed in smaller amounts from the deuterated analog under stress conditions, it provides strong evidence that the cleavage of that specific C-H bond is a key step in its formation.

Table 2: Hypothetical Degradation of Perindopril-d4 (B586538) vs. Perindopril under Oxidative Stress

Compound Stress Condition Degradation Product X (%) kH/kD (for formation of Product X)
Perindopril Benzyl Ester 24h, 3% H₂O₂, 40°C 1.2 4.0

This is a hypothetical data table illustrating how KIE can be used to identify a degradation pathway. A significant kH/kD ratio would suggest that C-H/C-D bond cleavage is involved in the rate-limiting step of the degradation process.

The ester linkage is a key functional group in this compound and can be susceptible to hydrolysis. nih.gov While the deuterium atoms in this specific analog are not directly attached to the ester group, they can exert secondary isotope effects on its stability. The electronic and steric environment around the ester can be subtly altered by the presence of deuterium, which could influence the rate of hydrolysis.

Studies on the chemical stability of homologous esters have shown that the rate of hydrolysis can be dependent on the structure of the alcohol and carboxylic acid components. nih.gov By comparing the hydrolytic stability of this compound with other perindopril esters under various pH and temperature conditions, researchers can gain a comprehensive understanding of the factors governing the stability of this crucial bond. This information is vital for determining appropriate formulation and storage conditions.

Broader Implications of Deuterium Labeling in Chemical Research

The substitution of hydrogen with deuterium, while seemingly a minor alteration, can lead to significant changes in a molecule's properties due to the kinetic isotope effect (KIE). fiveable.mechem-station.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. youtube.com Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. wikipedia.orglibretexts.org This phenomenon is a cornerstone of mechanistic chemical studies.

Understanding Molecular Interactions at a Fundamental Level

Deuterium labeling is instrumental in probing the intricate dance of molecules. The subtle changes in mass and vibrational frequencies upon deuteration can be detected by sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgclearsynth.com This allows researchers to track the fate of specific atoms within a molecule as it interacts with other molecules, providing a clearer picture of noncovalent interactions and three-dimensional structures. acs.orgwikipedia.org

For instance, in protein-ligand binding studies, deuterium labeling can help identify the precise points of interaction between a drug molecule and its target protein. clearsynth.com By observing the changes in the NMR spectrum of a deuterated ligand upon binding to a protein, scientists can deduce the proximity of different parts of the ligand to the protein, thereby mapping the binding site. clearsynth.com This detailed understanding of molecular recognition is crucial for the rational design of more effective and selective drugs.

The use of deuterium oxide (D2O) as a solvent can also reveal important information about molecular interactions. libretexts.org The exchange of labile protons with deuterium can alter the hydrogen bonding network of a system, providing insights into the role of solvent in chemical reactions and biological processes. libretexts.org

Contributions to Physical Organic Chemistry

The kinetic isotope effect is a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org By comparing the rates of a reaction with a normal substrate and its deuterated counterpart, chemists can determine whether a C-H bond is broken in the rate-determining step of the reaction. fiveable.melibretexts.org A significant primary kinetic isotope effect (typically kH/kD > 2) is strong evidence for the involvement of C-H bond cleavage in the slowest step of a reaction. wikipedia.orglibretexts.org

The magnitude of the KIE can also provide information about the geometry of the transition state. wikipedia.org For example, a larger KIE is often observed for reactions with a more linear transition state for hydrogen transfer. wikipedia.org This level of detail is invaluable for building accurate models of chemical reactivity.

Furthermore, secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can offer insights into changes in hybridization and steric environment at different points along the reaction coordinate. libretexts.org

Role in Rational Design of Chemical Processes

The insights gained from mechanistic studies using deuterated compounds have significant practical implications for the rational design of chemical processes. chem-station.com By understanding the rate-determining step and the nature of the transition state, chemists can devise strategies to accelerate desired reactions and suppress unwanted side reactions. youtube.com

For example, if a particular C-H bond cleavage is identified as the bottleneck in a synthetic route, catalysts can be designed to specifically activate that bond. Conversely, if a side reaction involves the cleavage of a different C-H bond, deuteration at that position can be used to slow down the undesired pathway, thereby increasing the yield of the desired product. chem-station.com

Future Directions and Emerging Research Avenues for 1s Perindopril D4 Benzyl Ester

Development of Novel and Greener Synthetic Routes

The synthesis of isotopically labeled compounds like (1S)-Perindopril-d4 Benzyl (B1604629) Ester often follows established routes for their non-deuterated counterparts, with the introduction of deuterium (B1214612) at a specific step. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising approach involves the adoption of green chemistry principles. A novel green synthesis process for Perindopril (B612348) has been patented, which utilizes an oxidation demethylation method and an asymmetric hydrogenation catalytic reaction. google.com This process is characterized by a shorter reaction path, milder conditions, and higher yields, making it an environmentally friendly and cost-effective alternative to traditional methods. google.com Future research could adapt this green synthesis for (1S)-Perindopril-d4 Benzyl Ester, potentially by using a deuterated starting material in the asymmetric hydrogenation step.

Biocatalysis represents another avenue for greener synthesis. The use of enzymes in organic synthesis can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing waste. An efficient synthesis of a key intermediate for ACE inhibitors has been developed featuring an enzyme-catalyzed resolution step. acs.org Exploring enzymatic reactions for the synthesis of the deuterated perindopril backbone could lead to more sustainable and stereoselective production methods for this compound.

Expansion of Advanced Analytical Methodologies for Complex Matrices

This compound, and more commonly Perindopril-d4 (B586538), serves as an invaluable internal standard in bioanalytical methods for the quantification of Perindopril and its active metabolite, perindoprilat (B1679611). The development of highly sensitive and specific analytical techniques is crucial for pharmacokinetic and metabolic studies.

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of drugs and their metabolites in complex biological matrices. A validated UPLC-MS/MS method has been established for the quantification of perindopril and perindoprilat in human plasma, utilizing perindopril-d4 and perindoprilat-d4 (B12422437) as internal standards. nih.gov This method offers high precision, accuracy, and a short run time. nih.gov

Future research will likely focus on expanding these advanced analytical methodologies to even more complex matrices, such as tissue samples or breast milk. nih.gov The development of methods with lower limits of quantification will enable more detailed studies of drug distribution and metabolism. Furthermore, the application of high-resolution mass spectrometry could aid in the identification of previously unknown metabolites of Perindopril, with this compound playing a crucial role in elucidating their structures. A variety of analytical methods have been employed for the determination of perindopril, including TLC, RP-HPLC, GC, mass spectrometry, and UV spectrophotometry, each offering different levels of sensitivity and specificity. wisdomlib.org

Utilization in Advanced Chemical Catalysis and Reaction Optimization Studies

The synthesis of Perindopril involves several key chemical transformations, including coupling reactions and deprotection steps. nih.govgoogle.com this compound can be a valuable tool in studies aimed at optimizing these reactions and developing novel catalytic systems.

For instance, the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester is a critical step in Perindopril synthesis. google.com By using the deuterated benzyl ester, researchers can study the kinetic isotope effect of this reaction, providing insights into the reaction mechanism and helping to identify the rate-determining step. This knowledge can then be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to improve yield and purity.

Furthermore, emerging catalytic methods, such as those employing photoredox catalysis or novel organometallic complexes, are being explored for the synthesis of complex molecules. nih.gov this compound could serve as a model substrate in the development of these new catalytic systems for the formation of peptide bonds or other key structural motifs present in Perindopril. The use of palladium catalysis, for example, has been demonstrated in the synthesis of complex indole (B1671886) derivatives. acs.org

Contribution to Fundamental Understanding of Isotopic Effects and Molecular Behavior

The replacement of hydrogen with deuterium can have a significant impact on the physicochemical properties and metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect. nih.gov Studying this compound can contribute to a more fundamental understanding of these isotopic effects and how they influence molecular behavior.

Deuteration can alter the rate of metabolic reactions, often leading to a slower metabolism of the deuterated compound. nih.gov This can result in a longer half-life and altered pharmacokinetic profile. By comparing the in vitro and in vivo metabolism of Perindopril Benzyl Ester with its d4-analog, researchers can quantify the kinetic isotope effect and gain a deeper understanding of the enzymes involved in its metabolism. This information is not only of academic interest but also has practical implications for the design of new drugs with improved pharmacokinetic properties. biojiva.com

Moreover, isotopic labeling can be used to probe the conformational dynamics and intermolecular interactions of molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to study the structural and dynamic differences between the deuterated and non-deuterated forms of the perindopril benzyl ester, providing valuable insights into its molecular behavior.

Integration into High-Throughput Screening for Chemical Process Development

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of a large number of experimental conditions. bmglabtech.comwikipedia.org While traditionally used in drug discovery to identify new lead compounds, HTS is increasingly being applied to chemical process development and optimization. youtube.comnih.gov

The synthesis of this compound involves multiple reaction steps, each with a variety of parameters that can be optimized. HTS can be employed to rapidly screen different catalysts, solvents, temperatures, and reagent concentrations to identify the optimal conditions for each step of the synthesis. youtube.com This can lead to significant improvements in yield, purity, and cost-effectiveness.

For example, a high-throughput screening approach could be used to identify the most efficient catalyst for the deuteration step in the synthesis of this compound. Similarly, HTS could be used to optimize the coupling reaction between the deuterated benzyl ester and the alanine (B10760859) derivative, maximizing the yield of the desired product while minimizing the formation of impurities. The integration of HTS into the process development of isotopically labeled compounds like this compound has the potential to accelerate the development of more efficient and robust manufacturing processes.

Q & A

Q. What are the recommended storage conditions for (1S)-Perindopril-d4 Benzyl Ester to ensure stability during experimental use?

Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture, heat, and direct light, as these factors may accelerate decomposition. Ensure proper ventilation in storage areas to mitigate risks from potential combustion byproducts like CO and NOx .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and deuterium labeling. For purity assessment, employ reversed-phase HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, rinse immediately with water for 15 minutes. For accidental ingestion, seek medical attention and provide the Safety Data Sheet (SDS) to healthcare professionals .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use deuterated analogs as internal standards to correct for matrix effects. Validate the method with calibration curves spanning 1–1000 ng/mL and assess recovery rates using spiked samples .

Advanced Research Questions

Q. How do deuterium labeling and benzyl ester protection in (1S)-Perindopril-d4 influence its metabolic stability compared to non-deuterated analogs?

The deuterium isotope effect slows CYP450-mediated metabolism, enhancing plasma half-life. The benzyl ester group acts as a prodrug, requiring enzymatic cleavage (e.g., esterases) for activation. Compare in vitro hepatic microsomal assays with in vivo pharmacokinetic profiles to quantify metabolic shifts .

Q. What experimental strategies resolve contradictions in reported ACE inhibition potencies of this compound across studies?

Standardize assay conditions: Use recombinant human ACE, control pH (7.4), and avoid divalent cations that interfere with enzyme activity. Validate results with a reference inhibitor (e.g., Enalaprilat-d5) and apply statistical models (e.g., ANOVA) to account for inter-laboratory variability .

Q. How can researchers optimize synthetic routes for this compound to improve yield and enantiomeric purity?

Employ asymmetric catalysis (e.g., chiral Lewis acids) during the cyclization step. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Characterize enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .

Q. What in vitro models best predict the tissue-specific distribution of this compound?

Use polarized cell monolayers (e.g., Caco-2 for intestinal absorption, MDCK for blood-brain barrier permeability). Apply physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like logP (measure hydrophobicity) and plasma protein binding data .

Q. How does the benzyl ester moiety impact the compound’s stability under varying pH conditions?

Conduct accelerated stability studies at pH 1.2 (simulating gastric fluid) and pH 7.4 (plasma). Analyze degradation products via LC-MS and identify cleavage pathways (e.g., hydrolysis of the ester bond). Use phosphate buffers to maintain pH and avoid catalytic ions like Fe³⁺ .

Q. What strategies mitigate batch-to-batch variability in deuterium incorporation during (1S)-Perindopril-d4 synthesis?

Use deuterium oxide (D₂O) as a solvent in key deuteration steps and confirm isotopic purity via isotopic ratio mass spectrometry (IRMS). Optimize reaction time and temperature to minimize proton exchange. Cross-validate synthetic batches with NMR and HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.